molecular formula C8H10O2 B14425663 Methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate CAS No. 81166-87-2

Methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate

Cat. No.: B14425663
CAS No.: 81166-87-2
M. Wt: 138.16 g/mol
InChI Key: DNQZDIBBNHACOI-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate typically involves the reaction of cyclopropylcarbinol with methanol in the presence of an acid catalyst. The reaction proceeds via esterification, where the hydroxyl group of the alcohol reacts with the carboxyl group of the acid to form the ester linkage .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced reaction times. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include ester hydrolysis, where the ester bond is cleaved to form carboxylic acids and alcohols .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methylcyclopropane-1-carboxylate
  • Ethyl cycloprop-2-ene carboxylate
  • Cyclopropanecarboxylic acid derivatives

Uniqueness

Methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate stands out due to its dual cyclopropyl and cyclopropene rings, which impart unique chemical properties and reactivity. This structural feature makes it a valuable compound for studying strained ring systems and their reactivity .

Properties

CAS No.

81166-87-2

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

methyl 2-cyclopropylcycloprop-2-ene-1-carboxylate

InChI

InChI=1S/C8H10O2/c1-10-8(9)7-4-6(7)5-2-3-5/h4-5,7H,2-3H2,1H3

InChI Key

DNQZDIBBNHACOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=C1C2CC2

Origin of Product

United States

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